molecular formula C18H13N B1655244 2-phenyl-1H-benzo[g]indole CAS No. 33555-17-8

2-phenyl-1H-benzo[g]indole

Cat. No.: B1655244
CAS No.: 33555-17-8
M. Wt: 243.3 g/mol
InChI Key: ALIHHRJMNTXXJT-UHFFFAOYSA-N
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Description

2-Phenyl-1H-benzo[g]indole is a heterocyclic aromatic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused benzene and pyrrole ring system, with a phenyl group attached to the nitrogen-bearing pyrrole ring. The unique structure of this compound contributes to its diverse chemical reactivity and biological activities.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Future Directions

The future directions for 2-Phenyl-1H-benzo[g]indole could involve its use in the development of new drugs due to its physiological action and its role as a parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) . It could also be used in the development of deep blue fluorescent materials for organic light-emitting diodes .

Mechanism of Action

The mechanism of action of 2-phenyl-1H-benzo[g]indole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    2-Phenylindole: Similar in structure but lacks the fused benzene ring.

    Benzofuro[3,2-b]indole: Contains an oxygen atom in the fused ring system.

    Indazole Derivatives: Similar nitrogen-containing heterocycles with different ring fusion patterns.

Uniqueness:

    Structural Features: The fused benzene and pyrrole ring system with a phenyl group attached to the nitrogen-bearing pyrrole ring makes 2-phenyl-1H-benzo[g]indole unique.

    Chemical Reactivity: The compound’s unique structure contributes to its diverse chemical reactivity, making it valuable in various synthetic applications.

Properties

IUPAC Name

2-phenyl-1H-benzo[g]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N/c1-2-7-14(8-3-1)17-12-15-11-10-13-6-4-5-9-16(13)18(15)19-17/h1-12,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIHHRJMNTXXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385301
Record name 2-phenyl-1H-benzo[g]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33555-17-8
Record name 2-phenyl-1H-benzo[g]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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